molecular formula C7H9NO B1594887 2,5-Dimethylpyridine 1-oxide CAS No. 4986-05-4

2,5-Dimethylpyridine 1-oxide

Cat. No. B1594887
Key on ui cas rn: 4986-05-4
M. Wt: 123.15 g/mol
InChI Key: KFEWUCOFCOAYQZ-UHFFFAOYSA-N
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Patent
US08772495B2

Procedure details

2,5-Lutidine (1419 g) was dissolved in chloroform (13.5 L) and cooled to below 10° C. m-Chloroperoxybenzoic acid (70%, 3354.21 g) was added portion-wise to maintain the temperature at below 10° C., and then the reaction was warmed to room temperature and stirred overnight. Once no starting material was seen by tlc analysis, the mixture was cooled to 10° C. and quenched with aqueous 20% sodium hydroxide (2.5 L to 3 L) dropwise while maintaining a temperature below 20° C., which resulted in the formation of a very thick suspension. The mixture was stirred for 30 minutes and then allowed to separate. Water (5 L) was added, the organic layer was separated, and the aqueous layer was extracted twice with chloroform (4 L). The combined organic layers were washed with aqueous 1% sodium hydroxide, followed by aqueous 1N hydrochloric acid, and then concentrated under vacuum to give the desired product (1365 g).
Quantity
1419 g
Type
reactant
Reaction Step One
Quantity
13.5 L
Type
solvent
Reaction Step One
Quantity
3354.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[CH:3][C:2]=1[CH3:8].ClC1C=C(C=CC=1)C(OO)=[O:14]>C(Cl)(Cl)Cl>[CH3:8][C:2]1[CH:3]=[CH:4][C:5]([CH3:7])=[CH:6][N+:1]=1[O-:14]

Inputs

Step One
Name
Quantity
1419 g
Type
reactant
Smiles
N1=C(C=CC(=C1)C)C
Name
Quantity
13.5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3354.21 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion-wise
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at below 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with aqueous 20% sodium hydroxide (2.5 L to 3 L) dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below 20° C., which
CUSTOM
Type
CUSTOM
Details
resulted in the formation of a very thick suspension
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
Water (5 L) was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with chloroform (4 L)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous 1% sodium hydroxide
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1365 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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